molecular formula C13H10FIO B1358675 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene CAS No. 649740-30-7

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene

Cat. No. B1358675
M. Wt: 328.12 g/mol
InChI Key: ODRZCUCRDMZDRC-UHFFFAOYSA-N
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Description

“1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” is a chemical compound with the molecular formula C13H10FIO . It has a molecular weight of 328.12 g/mol .


Synthesis Analysis

The synthesis of “1-Fluoro-3-[(4-iodophenoxy)methyl]benzene” can be achieved from 4-Iodophenol, Sodium ethoxide, and 3-Fluorobenzyl bromide .


Molecular Structure Analysis

The IUPAC name for this compound is 1-fluoro-3-[(4-iodophenoxy)methyl]benzene . The InChI representation is InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.12 g/mol . It has a computed XLogP3-AA value of 4.1 . The compound has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 327.97604 g/mol . The topological polar surface area is 9.2 Ų . The heavy atom count is 16 .

Scientific Research Applications

Fluorine-Containing Heterocycles

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene has applications in synthesizing fluorine-containing heterocycles. For example, compounds like 4-Fluoro-2-(F-ethyl)-3-(F-methyl)-1,5-benzoxazepine can be prepared by reacting similar fluorine-substituted compounds with aminophenols, demonstrating the versatility of fluoro-benzene derivatives in organic synthesis (Maruta et al., 1980).

Nucleophilic Aromatic Substitution

This compound can be involved in nucleophilic aromatic substitution reactions. For example, [fluoro(sulfonyloxy)iodo]benzene reacts with acyclic olefins to yield 1,2-disulfonates, indicating potential applications in creating complex organic molecules with specific functional groups (Pirkuliev et al., 2001).

Photocatalytic Reactions

The compound may also be relevant in photocatalytic reactions. Research shows that certain fluorobenzene derivatives can undergo photoinduced electron transfer with other compounds, leading to novel photocatalytic fluorination processes (Ohkubo et al., 2013).

Fluorescence Properties

Fluorinated benzene compounds, including derivatives of 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, have been studied for their unusual fluorescence properties. These properties can be harnessed in developing novel fluorogenic sensors and other optical applications (Uchiyama et al., 2006).

Crystal Structure Analysis

Fluorine substitution on benzene rings, akin to 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene, influences crystal structure formation. Such compounds can demonstrate unique molecular packing and intermolecular interactions, important in material science and crystallography (Zehe et al., 2014).

High-Performance Polymer Synthesis

Fluorinated benzene derivatives are key in synthesizing high-performance polymers, known for their exceptional thermal properties and solubility, useful in engineering plastics and membrane materials (Xiao et al., 2003).

Environmental Microbiology

In environmental microbiology, fluorinated benzene compounds are used to detect aromatic metabolites in methanogenic consortia, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).

Safety And Hazards

The compound has a GHS07 safety symbol . The hazard statements include H302 . The precautionary statements include P264-P270-P301+P312-P330-P501 .

properties

IUPAC Name

1-fluoro-3-[(4-iodophenoxy)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FIO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRZCUCRDMZDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625948
Record name 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-[(4-iodophenoxy)methyl]benzene

CAS RN

649740-30-7
Record name 1-Fluoro-3-[(4-iodophenoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.0 g (15.9 mmol) of 4-iodophenol and 3.49 g (15.9 mmol) of 3-fluorobenzyl bromide in 30 ml ethanol is treated dropwise at RT with 20 ml of a 1 molar solution of sodium ethanolate in ethanol. The reaction mixture is refluxed for 4 h and the precipitated sodium bromide is filtered off. The filtrate is evaporated to dryness, treated with 100 ml of water, acidified by addition of citric acid and extracted three times with dichloromethane. After drying and evaporation, the residue is subjected to chromatography on silica gel (hexane/ethyl acetate 9:1). This yields 4.23 g (81%) of a colorless solid. mp=48° C.
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